molecular formula C28H32N2O8 B13401037 (Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

Cat. No.: B13401037
M. Wt: 524.6 g/mol
InChI Key: HRKUBDWBMZUYIN-SPIKMXEPSA-N
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Description

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[94003,8]pentadeca-1(15),3(8),4,6,11,13-hexaene is a complex organic compound with a unique structure that combines a piperidine ring with a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene involves multiple steps, starting with the preparation of the piperidine ring and the tricyclic system separately. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The tricyclic system is typically constructed using a combination of cycloaddition and ring-closing reactions. The final step involves the coupling of the piperidine ring with the tricyclic system using a suitable coupling reagent .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the tricyclic system, potentially leading to the formation of reduced analogs with different pharmacological properties.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .

Medicine: Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development .

Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable starting material for the production of various high-value chemicals .

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific modifications made to the compound and its intended therapeutic use .

Comparison with Similar Compounds

Uniqueness: (Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene is unique due to its specific combination of a piperidine ring and a tricyclic system. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C28H32N2O8

Molecular Weight

524.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

InChI

InChI=1S/C20H24N2.2C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;2*5-3(6)1-2-4(7)8/h2-7,12,16,19H,8-11,13-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

HRKUBDWBMZUYIN-SPIKMXEPSA-N

Isomeric SMILES

CN1CCC(CC1)C2C3=C(C=CC=N3)CCC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(CC1)C2C3=CC=CC=C3CCC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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